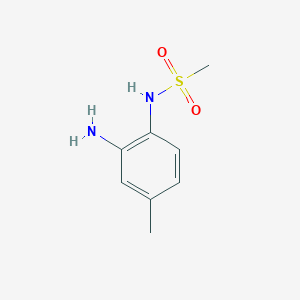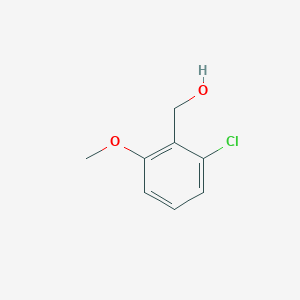
(2-Chloro-6-methoxyphenyl)methanol
Übersicht
Beschreibung
(2-Chloro-6-methoxyphenyl)methanol is a chemical compound with the CAS Number: 1038726-89-4 . It has a molecular weight of 172.61 and its IUPAC name is (2-chloro-6-methoxyphenyl)methanol .
Molecular Structure Analysis
The InChI code for (2-Chloro-6-methoxyphenyl)methanol is 1S/C8H9ClO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,10H,5H2,1H3 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
(2-Chloro-6-methoxyphenyl)methanol is a solid . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the retrieved information.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Intermediates
(2-Chloro-6-methoxyphenyl)methanol: is often used as an intermediate in organic synthesis. Its unique chemical structure allows it to be a precursor for various organic compounds. For instance, it can undergo further chlorination, methylation, or coupling reactions to synthesize complex molecules for pharmaceuticals or agrochemicals .
Pharmaceutical Research
In the pharmaceutical industry, this compound can be utilized to develop new drug candidates. Its chloro- and methoxy- groups are common motifs in drug molecules, which can interact with biological targets to produce therapeutic effects. It may be involved in the synthesis of novel anti-inflammatory or anticancer agents .
Agrochemical Development
The chlorinated phenols, such as (2-Chloro-6-methoxyphenyl)methanol , are valuable in creating pesticides and herbicides. They can be transformed into active ingredients that control pests and weeds, contributing to increased agricultural productivity .
Material Science
This compound can serve as a building block in the synthesis of advanced materials. For example, it can be incorporated into polymers to impart specific properties like increased resistance to degradation or improved mechanical strength .
Dye and Pigment Production
(2-Chloro-6-methoxyphenyl)methanol: can be used to synthesize dyes and pigments. Its molecular structure allows for the attachment of various functional groups, leading to the creation of colorants with desired hues and stabilities for industrial applications .
Flavorings and Fragrances
In the flavor and fragrance industry, this compound’s methoxy group can contribute to the creation of aromatic compounds. It can be used to synthesize molecules that mimic natural scents or tastes, enhancing the sensory qualities of consumer products .
Eigenschaften
IUPAC Name |
(2-chloro-6-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQPIROAMKRZSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-6-methoxyphenyl)methanol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

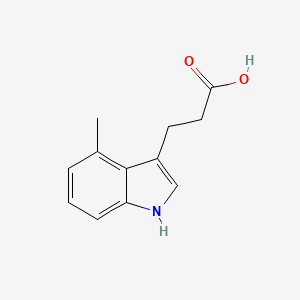

![2-[(4-Chlorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1414775.png)
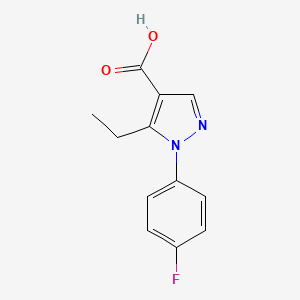
![2-[(Pyridin-3-ylmethylamino)methyl]phenol](/img/structure/B1414779.png)
![2-[(5-Chloro-2-methoxyphenyl)amino]acetic acid](/img/structure/B1414782.png)

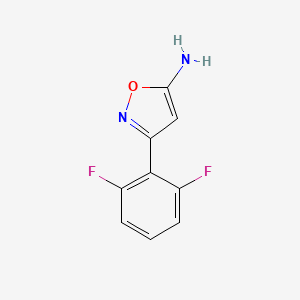
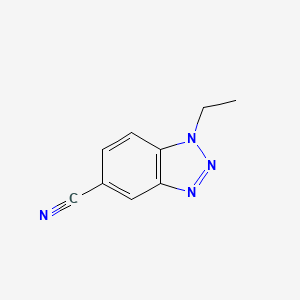
![3-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile](/img/structure/B1414788.png)
![N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine](/img/structure/B1414790.png)

